molecular formula C20H15ClF2N2O4S B5799563 N-{4-[(4-chloroanilino)sulfonyl]phenyl}-2-(difluoromethoxy)benzamide

N-{4-[(4-chloroanilino)sulfonyl]phenyl}-2-(difluoromethoxy)benzamide

Cat. No.: B5799563
M. Wt: 452.9 g/mol
InChI Key: CGTSRPVDBIQFLX-UHFFFAOYSA-N
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Description

N-{4-[(4-chloroanilino)sulfonyl]phenyl}-2-(difluoromethoxy)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a sulfonyl group, a difluoromethoxy group, and a benzamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-chloroanilino)sulfonyl]phenyl}-2-(difluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chloroaniline: This involves the chlorination of aniline to obtain 4-chloroaniline.

    Formation of 4-[(4-chloroanilino)sulfonyl]phenyl intermediate: This step involves the reaction of 4-chloroaniline with a sulfonyl chloride derivative to form the sulfonylated intermediate.

    Introduction of the difluoromethoxy group: The final step involves the reaction of the sulfonylated intermediate with a difluoromethoxy benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-chloroanilino)sulfonyl]phenyl}-2-(difluoromethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and difluoromethoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(4-chloroanilino)sulfonyl]phenyl}-2-(difluoromethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(4-chloroanilino)sulfonyl]phenyl}-2-(difluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The sulfonyl and difluoromethoxy groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(4-chloroanilino)sulfonyl]phenyl}-2-methoxybenzamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    N-{4-[(4-chloroanilino)sulfonyl]phenyl}-2-(trifluoromethoxy)benzamide: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

N-{4-[(4-chloroanilino)sulfonyl]phenyl}-2-(difluoromethoxy)benzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-2-(difluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF2N2O4S/c21-13-5-7-15(8-6-13)25-30(27,28)16-11-9-14(10-12-16)24-19(26)17-3-1-2-4-18(17)29-20(22)23/h1-12,20,25H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTSRPVDBIQFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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